molecular formula C22H19N3O3S B11068897 methyl 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-methylfuran-3-carboxylate

methyl 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-methylfuran-3-carboxylate

Cat. No.: B11068897
M. Wt: 405.5 g/mol
InChI Key: FOGKBHDSGHKLCC-UHFFFAOYSA-N
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Description

METHYL 5-{[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-METHYL-3-FUROATE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a furoate moiety, which is a derivative of furan, a heterocyclic aromatic organic compound. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-METHYL-3-FUROATE typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors. The triazole ring is then functionalized with a diphenyl group and a sulfanyl group. The final step involves the esterification of the furoate moiety with the functionalized triazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-METHYL-3-FUROATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

METHYL 5-{[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-METHYL-3-FUROATE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of METHYL 5-{[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-METHYL-3-FUROATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The diphenyl and furoate moieties may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with a wide range of applications in medicinal chemistry.

    Diphenyl Triazole: A compound similar to the triazole moiety in the target compound, used in various chemical and biological studies.

    Furoate Derivatives: Compounds containing the furoate moiety, known for their biological activity and use in drug development.

Uniqueness

METHYL 5-{[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-METHYL-3-FUROATE is unique due to its combination of a triazole ring, diphenyl group, and furoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less functionalized analogs. The compound’s ability to undergo various chemical reactions and its potential bioactivity make it a valuable subject of study in multiple research fields.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

methyl 5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methylfuran-3-carboxylate

InChI

InChI=1S/C22H19N3O3S/c1-15-19(21(26)27-2)13-18(28-15)14-29-22-24-23-20(16-9-5-3-6-10-16)25(22)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3

InChI Key

FOGKBHDSGHKLCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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